molecular formula C8H4BrF4NO3 B8163730 1-Bromo-5-fluoro-3-nitro-2-(2,2,2-trifluoroethoxy)benzene

1-Bromo-5-fluoro-3-nitro-2-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B8163730
M. Wt: 318.02 g/mol
InChI Key: WYCNDSLQMCGOSE-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoro-3-nitro-2-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H4BrF4NO3 and a molecular weight of 318.02 g/mol . This compound is characterized by the presence of bromine, fluorine, nitro, and trifluoroethoxy groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-Bromo-5-fluoro-3-nitro-2-(2,2,2-trifluoroethoxy)benzene typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Nitration: Introduction of the nitro group to the benzene ring.

    Bromination: Addition of the bromine atom to the benzene ring.

    Fluorination: Introduction of the fluorine atom.

    Etherification: Attachment of the trifluoroethoxy group.

Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

1-Bromo-5-fluoro-3-nitro-2-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen or hydrazine for reduction, and nucleophiles such as amines or thiols for substitution. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-5-fluoro-3-nitro-2-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-5-fluoro-3-nitro-2-(2,2,2-trifluoroethoxy)benzene involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like nitro and trifluoroethoxy can influence the compound’s reactivity and interaction with biological molecules. These interactions can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar compounds to 1-Bromo-5-fluoro-3-nitro-2-(2,2,2-trifluoroethoxy)benzene include:

Compared to these compounds, this compound is unique due to the presence of the trifluoroethoxy group, which can significantly alter its chemical properties and reactivity.

Properties

IUPAC Name

1-bromo-5-fluoro-3-nitro-2-(2,2,2-trifluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF4NO3/c9-5-1-4(10)2-6(14(15)16)7(5)17-3-8(11,12)13/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCNDSLQMCGOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])OCC(F)(F)F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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